6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride
Overview
Description
6-(2-Aminopropan-2-yl)picolinonitrile, commonly known as APPI, is a chemical compound that has become increasingly popular in the field of scientific research. The hydrochloride form of this compound has a molecular formula of C9H12ClN3 and a molecular weight of 197.6700 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, it has a molecular formula of C9H12ClN3 and a molecular weight of 197.6700 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Conformational Analysis and Crystal Structures
A study presented the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including hydrochlorides and salts of 2-picolinic acid. The research focused on the conformations of amine fragments and crystal packing, showing that hydrogen-bonded chains and rings are significant features in these structures. This research provides foundational understanding in the field of molecular conformation and crystallography, which could be relevant to the study of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride (Nitek et al., 2020).
Synthetic Methods and Intermediate Compounds
Research on the synthesis of complex compounds, including a study on 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, highlighted the importance of certain intermediates in the synthesis of inhibitors. These studies emphasize the role of specific intermediates, potentially including compounds like this compound, in the development of pharmaceutical agents (Lei et al., 2015).
HIV-1 Reverse Transcriptase Inhibitors
A patent evaluation highlighted a series of novel diaryltriazines with a picolinonitrile moiety as potent HIV-1 RT inhibitors. The compounds demonstrated remarkable antiviral activities against various HIV-1 strains. This suggests the potential of picolinonitrile derivatives, related to this compound, in antiviral drug development (Huang et al., 2017).
Development of Antitumor Agents
Research on tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, involved testing for antitumor activity. These studies contribute to understanding the potential antitumor applications of similar compounds (Isakhanyan et al., 2016).
Immunosuppressive Activity
A series of 2-substituted 2-aminopropane-1,3-diols was synthesized and evaluated for their immunosuppressive effect. Compounds like 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride showed considerable activity, hinting at the potential of related compounds, such as this compound, in the field of immunosuppression (Kiuchi et al., 2000).
Safety and Hazards
The safety data sheet for 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride suggests that it may be harmful in contact with skin and may cause severe skin burns and eye damage . It is also harmful to aquatic life . In case of exposure, it is advised to consult a physician and show the safety data sheet to the doctor in attendance .
Properties
IUPAC Name |
6-(2-aminopropan-2-yl)pyridine-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-9(2,11)8-5-3-4-7(6-10)12-8;/h3-5H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAJUSGXDCRAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735277 | |
Record name | 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192356-22-1 | |
Record name | 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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